1,1'-[(Phenylimino)diethylene]dipyridinium dichloride
CAS No.: 24447-83-4
Cat. No.: VC16983880
Molecular Formula: C20H23Cl2N3
Molecular Weight: 376.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24447-83-4 |
|---|---|
| Molecular Formula | C20H23Cl2N3 |
| Molecular Weight | 376.3 g/mol |
| IUPAC Name | N,N-bis(2-pyridin-1-ium-1-ylethyl)aniline;dichloride |
| Standard InChI | InChI=1S/C20H23N3.2ClH/c1-4-10-20(11-5-1)23(18-16-21-12-6-2-7-13-21)19-17-22-14-8-3-9-15-22;;/h1-15H,16-19H2;2*1H/q+2;;/p-2 |
| Standard InChI Key | XTXUAGNSSCJYIN-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=C(C=C1)N(CC[N+]2=CC=CC=C2)CC[N+]3=CC=CC=C3.[Cl-].[Cl-] |
Introduction
Molecular Architecture and Structural Characterization
The compound’s molecular formula is C₂₀H₂₃Cl₂N₃, with a molar mass of 376.3 g/mol. Its IUPAC name, N,N-bis(2-pyridin-1-ium-1-ylethyl)aniline dichloride, reflects the connectivity of its components:
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A phenylimino core (C₆H₅–N=) serving as the central scaffold.
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Two diethylene chains (–CH₂CH₂–) linking the core to terminal pyridinium rings.
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Two chloride counterions balancing the positive charges on the pyridinium nitrogen atoms.
Crystallographic and Spectroscopic Insights
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous structures such as 2,6-bis[1-(phenylimino)ethyl]pyridine-metal complexes provide valuable insights. These complexes exhibit orthorhombic or tetragonal crystal systems with lattice parameters (e.g., a = 15.6–15.8 Å, b = 20.3 Å, c = 25.1 Å) indicative of extended π-stacking interactions between aromatic rings . Infrared spectroscopy reveals characteristic bands:
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1653 cm⁻¹: C=N stretching of the imine group.
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1492 cm⁻¹ and 1468 cm⁻¹: Aromatic C=C vibrations.
Table 1: Key Molecular Properties of 1,1'-[(Phenylimino)diethylene]dipyridinium Dichloride
| Property | Value/Description |
|---|---|
| CAS Number | 24447-83-4 |
| Molecular Formula | C₂₀H₂₃Cl₂N₃ |
| Molecular Weight | 376.3 g/mol |
| IUPAC Name | N,N-bis(2-pyridin-1-ium-1-ylethyl)aniline dichloride |
| Canonical SMILES | C1=CC=C(C=C1)N(CC[N+]2=CC=CC=C2)CC[N+]3=CC=CC=C3.[Cl-].[Cl-] |
| Spectral Signatures | IR: 1653 cm⁻¹ (C=N), 1492 cm⁻¹ (C=C) |
Synthesis and Purification Strategies
The synthesis of 1,1'-[(phenylimino)diethylene]dipyridinium dichloride involves a multi-step condensation pathway:
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Formation of the Phenylimino Core: Reaction of aniline with glyoxal under acidic conditions generates the N,N′-diethylenephenylimino intermediate.
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Quaternization of Pyridine: The intermediate undergoes alkylation with 2-chloroethylpyridine in a polar aprotic solvent (e.g., DMF) at 80–100°C, yielding the dipyridinium salt.
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Counterion Exchange: Treatment with hydrochloric acid replaces original anions with chloride ions, followed by recrystallization from ethanol/water mixtures .
Critical parameters influencing yield (typically 60–75%) include:
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Stoichiometric ratio of aniline to glyoxal (1:1.2).
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Reaction time (12–24 hours) for complete quaternization.
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Purification via column chromatography using silica gel and methanol/ethyl acetate eluents .
Coordination Chemistry and Metal Complexation
The compound’s bifunctional design enables chelation of transition metals (e.g., Cu²⁺, Cr³⁺, Mn²⁺) through its pyridinium nitrogen atoms and imine group. Coordination modes include:
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Tridentate Binding: Two pyridinium N atoms and the central imine N atom form a planar coordination sphere.
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Bridging Ligand Behavior: Diethylene spacers allow flexibility for forming binuclear complexes.
Catalytic Applications in CO₂ Fixation
Metal complexes of this ligand exhibit exceptional activity in synthesizing propylene carbonate from CO₂ and epoxides. For example:
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Cu(II) Complexes: Achieve 86.7% yield at 100°C/2.5 MPa/4 hours (TOF = 1026 h⁻¹) .
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Cr(III) Complexes: Show moderate activity (yield = 51–58%) under similar conditions .
Table 2: Catalytic Performance of Metal Complexes Derived from 1,1'-[(Phenylimino)diethylene]dipyridinium Dichloride
| Metal Center | Co-catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|---|---|
| Cu²⁺ | DMAP | 100 | 2.5 | 86.7 | 1026 |
| Cr³⁺ | DMAP | 100 | 2.5 | 51–58 | 450–500 |
| Mn²⁺ | DMAP | 100 | 2.5 | 33–280 | 370–500 |
The mechanism involves Lewis acid activation of the epoxide by the metal center, followed by nucleophilic attack by CO₂ and ring closure via chloride displacement .
Physicochemical and Stability Profiles
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Solubility: Highly soluble in polar solvents (water, DMSO, DMF) due to ionic character; insoluble in hydrocarbons.
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Thermal Stability: Decomposes above 250°C, as evidenced by TGA showing mass loss corresponding to chloride counterion release.
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Redox Activity: Cyclic voltammetry of Cu(II) complexes reveals reversible Cu²⁺/Cu⁺ transitions at E₁/₂ = +0.32 V vs. Ag/AgCl .
Future Directions and Emerging Applications
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Green Chemistry: Optimizing ligand-metal combinations for low-pressure CO₂ conversion.
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Electrocatalysis: Exploiting redox-active complexes for oxygen evolution reactions (OER).
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Drug Delivery: Investigating pyridinium moieties for mitochondrial-targeted therapeutics.
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